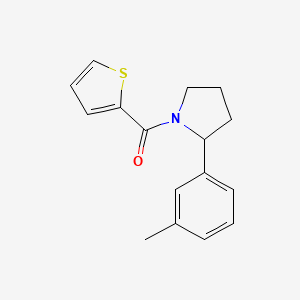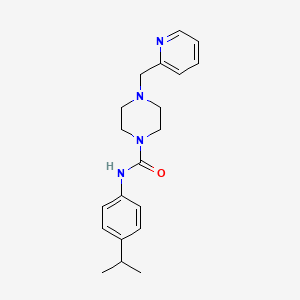
N-1,3-benzothiazol-2-yl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds typically involves the condensation of substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide with fluorobenzo[d]isoxazole derivatives, followed by further modifications to introduce the piperidinecarboxamide group. This synthesis process is characterized by various analytical techniques including FT-IR, NMR, and Mass spectral analysis to confirm the structure of the synthesized compounds (Anuse et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. X-ray diffraction studies provide detailed insights into their crystalline structures, showcasing how molecular conformations and intermolecular interactions, such as hydrogen bonding, influence their stability and reactivity (Yıldırım et al., 2006).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including acylation, cyclization, and coupling reactions, to yield a diverse array of derivatives with potentially enhanced biological activities. The chemical properties are significantly influenced by the presence of the fluorobenzoyl and benzothiazole groups, which can affect electron distribution and reactivity (Patel et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular arrangement. These properties are essential for understanding the compound's behavior in biological systems and its potential application in drug formulation (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are pivotal for the compound's interactions with biological targets. These interactions are fundamental for the compound's mechanism of action and its potential therapeutic applications (Vellaiswamy & Ramaswamy, 2017).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on derivatives related to N-1,3-benzothiazol-2-yl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has shown significant antimicrobial activity. A study highlighted the synthesis, structure-activity relationships (SAR), in-silico appraisal, and antimicrobial study of substituted 2-aminobenzothiazoles derivatives. These compounds demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting their potential as antimicrobial agents (Anuse et al., 2019).
Another study synthesized novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one compounds, which were also screened for anti-microbial activity. The findings indicated the potential of these compounds as potent biodynamic agents due to their pharmacologically proven therapeutic potentials (Jagtap et al., 2010).
Antituberculosis Activity
Compounds related to N-1,3-benzothiazol-2-yl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide have been studied for their potential antituberculosis activity. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated activity against Mycobacterium tuberculosis, with promising compounds showing inhibitory action against MTB DNA gyrase and Mycobacterium smegmatis GyrB ATPase, indicating their potential as novel antituberculosis agents (Jeankumar et al., 2013).
Antipsychotic Potential
Studies have also explored the antipsychotic potential of compounds within the same chemical family as N-1,3-benzothiazol-2-yl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide. For example, the synthesis and pharmacological evaluation of novel 4-(4-fluorobenzoyl)piperidine derivatives as mixed 5-HT1A/5-HT2A/D2 receptor ligands revealed that all compounds displayed high affinities for central 5-HT2A receptors. Such a pharmacological profile could lead to the development of new atypical antipsychotics, highlighting the versatility and potential therapeutic applications of these compounds (Diouf et al., 1999).
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-15-9-7-13(8-10-15)19(26)24-11-3-4-14(12-24)18(25)23-20-22-16-5-1-2-6-17(16)27-20/h1-2,5-10,14H,3-4,11-12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTXMEBQZHAQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4623893.png)




![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)
![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)
![ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4623949.png)
![1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)

![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)

![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)